alpha-Antiarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Antiarin is a cardenolide glycoside.
Scientific Research Applications
Antihydrogen Studies in Physics : The ALPHA experiment at CERN has been pivotal in studying antihydrogen, which is crucial for understanding matter and antimatter symmetry. This research explores atomic transitions in anti-atoms and prepares for laser spectroscopy of antihydrogen, contributing significantly to fundamental physics (Madsen, 2016).
ALPHA Antihydrogen Trap : The ALPHA antihydrogen trap, part of the ALPHA project at CERN, aims to trap antihydrogen atoms for precise spectroscopic comparisons with hydrogen. This has implications for testing the symmetry between matter and antimatter (Bertsche et al., 2018).
Scientific Research Instrumentation : The development and use of Cronbach's alpha in scientific research instruments is crucial for ensuring the reliability and validity of these tools. This statistic is widely used in science education research to demonstrate the fitness of tests and scales for research projects (Taber, 2018).
Alpha1-Antitrypsin Deficiency Research : Studies on alpha1-antitrypsin deficiency involve genetic testing and epidemiology. This includes understanding the risks, benefits, and impact of home genetic testing for this deficiency, which has implications for patient care and treatment strategies (Strange et al., 2004).
Antihydrogen Detection Techniques : The ALPHA project also includes advanced techniques for antihydrogen detection, critical for precision spectroscopic measurements. This involves the use of silicon tracking detectors to determine the annihilation position of antihydrogen with high spatial resolution, contributing to the understanding of fundamental particles (Hydomako et al., 2012).
properties
CAS RN |
23605-05-2 |
---|---|
Molecular Formula |
C29H42O11 |
Molecular Weight |
566.6 g/mol |
IUPAC Name |
(3S,5S,8R,9S,10S,12R,13S,14S,17R)-5,12,14-trihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-[(2R,3R,4R,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C29H42O11/c1-14-22(33)23(34)24(35)25(39-14)40-16-3-6-27(13-30)19-10-20(31)26(2)17(15-9-21(32)38-12-15)5-8-29(26,37)18(19)4-7-28(27,36)11-16/h9,13-14,16-20,22-25,31,33-37H,3-8,10-12H2,1-2H3/t14-,16+,17-,18-,19+,20-,22+,23-,24-,25+,26+,27+,28+,29+/m1/s1 |
InChI Key |
MFIXZHBJWSBQJA-OZQKXHGLSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4C[C@H]([C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)O)C=O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CC(C5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)O)C=O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CC(C5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)O)C=O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.